molecular formula C18H19IN2O2S B3692049 N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B3692049
M. Wt: 454.3 g/mol
InChI Key: SDSPYVNUJKLQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, a carbamothioyl group, and an iodinated benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-tert-butyl-2-hydroxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-iodobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodinated benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the iodinated benzamide can produce the corresponding amine.

Scientific Research Applications

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-hydroxyphenyl)-N’-(phenylacetyl)thiourea
  • N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
  • N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide

Uniqueness

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O2S/c1-18(2,3)11-8-9-15(22)14(10-11)20-17(24)21-16(23)12-6-4-5-7-13(12)19/h4-10,22H,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSPYVNUJKLQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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